

## Spectroscopic Profile of N-(4-Methoxyphenyl)benzamide: A Technical Guide

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Compound of Interest

Compound Name: N-(4-Methoxyphenyl)benzamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-(4-Methoxyphenyl)benzamide**, a key structural motif in medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **N-(4-Methoxyphenyl)benzamide**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.8-7.9	m	2H	Benzoyl H (ortho)
~7.4-7.6	m	3H	Benzoyl H (meta, para)
~7.5	d	2H	4-Methoxyphenyl H (ortho to NH)
~6.9	d	2H	4-Methoxyphenyl H (meta to NH)
~3.8	S	3H	Methoxy (-OCH₃)
~8.0-9.0	br s	1H	Amide (N-H)

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Note: Specific assignments may vary slightly based on solvent and experimental conditions.

Chemical Shift (δ) ppm	Assignment
~165	Carbonyl (C=O)
~156	4-Methoxyphenyl C (para to NH, attached to OCH <sub>3</sub> )
~138	Benzoyl C (ipso)
~131	4-Methoxyphenyl C (ipso, attached to NH)
~131	Benzoyl C (para)
~128	Benzoyl C (meta)
~127	Benzoyl C (ortho)
~122	4-Methoxyphenyl C (ortho to NH)
~114	4-Methoxyphenyl C (meta to NH)
~55	Methoxy (-OCH₃)



Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, Sharp	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
~2950, ~2850	Weak	Aliphatic C-H Stretch (CH₃)
~1650	Strong	C=O Stretch (Amide I)
~1590, ~1510, ~1480	Medium-Strong	Aromatic C=C Stretch
~1530	Medium	N-H Bend (Amide II)
~1240	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
~1030	Medium	Symmetric C-O-C Stretch (Aryl Ether)
~830	Strong	para-Disubstituted Benzene C- H Bend (Out-of-Plane)
~710, ~690	Strong	Monosubstituted Benzene C-H Bend (Out-of-Plane)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
227	High	[M] <sup>+</sup> (Molecular Ion)[1]
123	Medium	[C7H9NO]+
105	Very High	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup> (Benzoyl cation)[1]
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)[1]

## **Experimental Protocols**

Detailed methodologies for the acquisition of the spectroscopic data are provided below.



#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

#### Sample Preparation:

- Approximately 10-20 mg of N-(4-Methoxyphenyl)benzamide was accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
- Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A 400 or 500 MHz NMR spectrometer.
- ¹H NMR:
  - Spectra were acquired at room temperature.
  - A sufficient number of scans were collected to achieve a good signal-to-noise ratio.
- 13C NMR:
  - Proton-decoupled spectra were acquired.
  - A larger number of scans were necessary to obtain a spectrum with adequate signal intensity.

### Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of N-(4-Methoxyphenyl)benzamide was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture was then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:



- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Procedure:
  - A background spectrum of the empty sample compartment was recorded.
  - The KBr pellet containing the sample was placed in the sample holder.
  - The IR spectrum was recorded, typically in the range of 4000-400 cm<sup>-1</sup>.

#### Mass Spectrometry (MS)

Sample Preparation:

 A dilute solution of N-(4-Methoxyphenyl)benzamide was prepared by dissolving a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

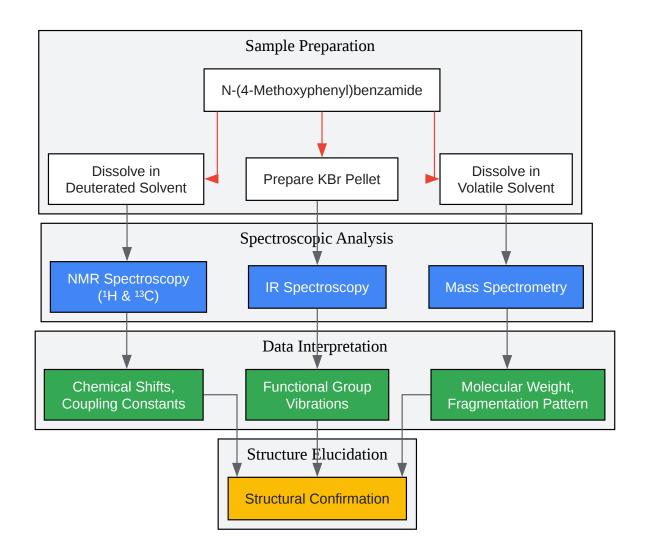
Instrumentation and Data Acquisition:

- Instrument: A mass spectrometer equipped with an appropriate ionization source.
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[1]
- Procedure:
  - The sample solution was introduced into the ion source.
  - The resulting ions were separated by the mass analyzer based on their mass-to-charge ratio (m/z).
  - The detector recorded the abundance of each ion.

# Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **N-(4-Methoxyphenyl)benzamide**.





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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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#### References





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